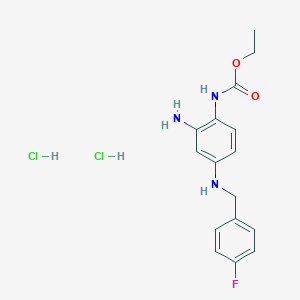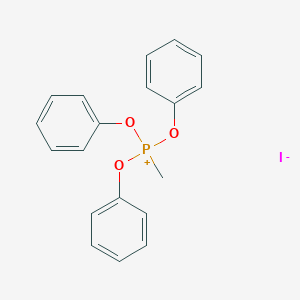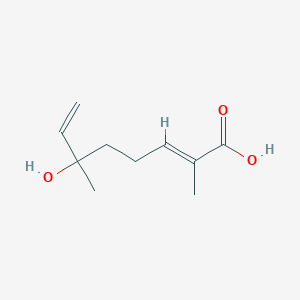
1,2,3,4-テトラヒドロ-4-オキソ-カルバゾール
概要
説明
2,3-dihydro-1H-carbazol-4(9H)-one, also known as 2,3-dihydro-1H-carbazol-4(9H)-one, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-dihydro-1H-carbazol-4(9H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-dihydro-1H-carbazol-4(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-carbazol-4(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
蛍光プローブとイメージング剤
1,2,3,4-テトラヒドロ-4-オキソ-カルバゾール (THC) およびその誘導体は、カルバゾール系蛍光体の取得のための合成中間体として役立ちます。これらの化合物は光励起によって蛍光を発するため、生化学および生物物理学研究のための貴重なツールとなっています。 研究者は、1-ケト-1,2,3,4-テトラヒドロカルバゾール骨格に基づいて、小分子環境感受性蛍光体の設計と特性評価を行っています . これらの蛍光プローブは、生細胞イメージング、生物学的プロセスの追跡、特定の細胞成分の可視化に用途を見出しています。
抗菌剤および抗結核剤
最近の研究では、1,2,3,4-テトラヒドロ-4-オキソ-カルバゾール誘導体が抗菌活性を示すことが実証されています。研究者は、抗菌剤および抗結核剤としての可能性を秘めた化合物を合成してきました。 これらの分子は特定の病原体に対して有望な阻害効果を示し、創薬に関連しています .
ステロイドスルファターゼ阻害剤
1,2,3,4-テトラヒドロカルバゾールのスルホンアミド誘導体は、ステロイドスルファターゼの阻害剤として研究されてきました。このクラスの化合物は、乳癌阻害剤としての可能性を示しています。 1,2,3,4-テトラヒドロカルバゾールの合成には、ボルシェ合成やビシュラー合成などの方法が用いられます .
生物活性カルバゾールアルカロイドの前駆体
1-ケト-1,2,3,4-テトラヒドロカルバゾール骨格は、さまざまな生物活性カルバゾールアルカロイドやカルバゾロキノン類の前駆体として役立ちます。これらの天然物は、抗癌作用、抗炎症作用、抗酸化作用など、多様な薬理作用を示します。 研究者は、THC誘導体を使用したこれらのアルカロイドの合成を探求しています .
パラジウム触媒不斉水素化
1,2,3,4-テトラヒドロカルバゾールは、パラジウム触媒不斉水素化反応によってカルバゾールを合成するための出発物質として使用できます。 この方法は、芳香環を選択的に還元し、貴重なカルバゾール誘導体を得ることができます .
化学構造の調整とプローブ
合成有機化学の技術により、化学構造を調整して設計することができます。研究者は、1-ケト-1,2,3,4-テトラヒドロカルバゾール骨格に基づいた新しい蛍光体の探求を続けています。 これらの化合物は、生化学的プロセスの可視化、金属イオンのセンシング、および直近のミクロ環境の研究において重要な役割を果たしています .
作用機序
Target of Action
Compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have been associated with several biological activities .
Mode of Action
It is known that several members of this family emit fluorescence on photoexcitation , which could potentially be used in biochemical and biophysical research.
Biochemical Pathways
It is known that carbazole derivatives, which are structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have diverse and versatile biological properties .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3357±410 °C and a predicted pKa of 493±020 .
Result of Action
It is known that compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have antibacterial and antiyeast properties in addition to suppressing the growth of phytopathogenic fungi .
Action Environment
It is known that the fluorescence of several members of this family is sensitive to the polarity and the hydrogen-bonded nature of the solvent .
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydro-4-oxo-carbazole is an important synthetic intermediate to obtain carbazole derivatives . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . On photoexcitation, certain derivatives of this compound emit fluorescence, making them useful for visualizing biological processes .
Cellular Effects
The compound has been found to have antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydro-4-oxo-carbazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-4-oxo-carbazole change over time. The compound is stable and does not easily decompose, allowing for long-term storage . Long-term effects on cellular function observed in in vitro or in vivo studies are still being researched.
Metabolic Pathways
1,2,3,4-Tetrahydro-4-oxo-carbazole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-4-oxo-carbazole within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be affected by these interactions .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-4-oxo-carbazole and its effects on activity or function are areas of active research. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKDTZEIWTHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290622 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-52-6 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)



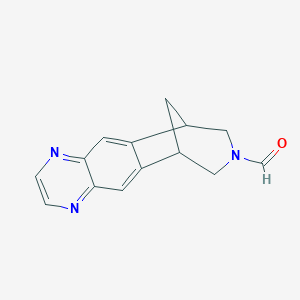
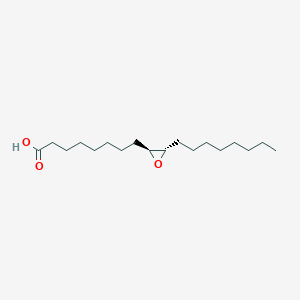

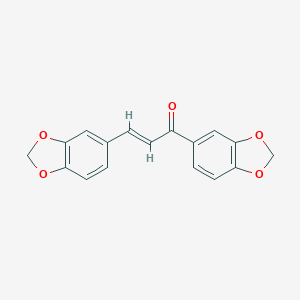
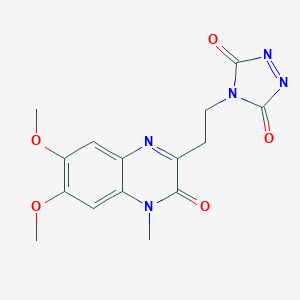
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
